Ethyl 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylate

X-ray crystallography Conformational analysis Regioisomer comparison

Ethyl 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylate (CAS 1384080-30-1) is a 3,5-disubstituted-1,2,4-oxadiazole derivative featuring an ethyl ester at the 5-position and a 3,5-dimethoxyphenyl ring at the 3-position of the oxadiazole core. The 1,2,4-oxadiazole scaffold is a recognized privileged structure in medicinal chemistry, with extensive literature precedent for anticancer activity, particularly as apoptosis inducers targeting cellular pathways such as caspase activation and tubulin polymerization.

Molecular Formula C13H14N2O5
Molecular Weight 278.26 g/mol
Cat. No. B15333646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylate
Molecular FormulaC13H14N2O5
Molecular Weight278.26 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC(=NO1)C2=CC(=CC(=C2)OC)OC
InChIInChI=1S/C13H14N2O5/c1-4-19-13(16)12-14-11(15-20-12)8-5-9(17-2)7-10(6-8)18-3/h5-7H,4H2,1-3H3
InChIKeyXCVKXPXYFLHYJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylate: Class Properties and Procurement Context


Ethyl 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylate (CAS 1384080-30-1) is a 3,5-disubstituted-1,2,4-oxadiazole derivative featuring an ethyl ester at the 5-position and a 3,5-dimethoxyphenyl ring at the 3-position of the oxadiazole core . The 1,2,4-oxadiazole scaffold is a recognized privileged structure in medicinal chemistry, with extensive literature precedent for anticancer activity, particularly as apoptosis inducers targeting cellular pathways such as caspase activation and tubulin polymerization [1]. This compound belongs to the broader class of ethyl 3-aryl-1,2,4-oxadiazole-5-carboxylates, for which optimized synthetic methodologies have been established using amidoxime and ethyl chlorooxalate coupling in acetonitrile with triethylamine as base [2]. The specific 3,5-dimethoxy substitution pattern on the phenyl ring confers distinct electronic and steric properties that differentiate it from other regioisomeric analogs commonly encountered in screening libraries.

Why Ethyl 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylate Cannot Be Replaced by Generic In-Class Analogs


Substitution of the 3,5-dimethoxyphenyl regioisomer with the more commonly available 3,4-dimethoxyphenyl analog (CAS 697245-66-2) is not functionally equivalent and introduces significant risk of divergent biological and physicochemical behavior. The 3,5-substitution pattern alters the electron density distribution on the aryl ring via meta-methoxy resonance effects, thereby modulating π-stacking interactions with the oxadiazole core and affecting both conformational preferences and target binding [1]. Critically, the 3,4-dimethoxyphenyl analog has been explicitly utilized as a reactive building block in the synthesis of polyketide synthase 13 (Pks13) thioesterase inhibitors with antitubercular activity through amide bond formation at the ethyl ester, demonstrating that the regioisomeric dimethoxy substitution pattern directly dictates downstream synthetic utility and biological targeting [2]. Generic interchange between 3,5- and 3,4-dimethoxy regioisomers without experimental validation therefore risks both synthetic incompatibility and loss of target engagement in structure-based design campaigns.

Ethyl 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylate: Quantitative Comparative Evidence for Procurement Decisions


Regioisomeric Differentiation: 3,5-Dimethoxy vs. 3,4-Dimethoxy Conformational and Crystallographic Evidence

The 3,5-dimethoxyphenyl substitution pattern enforces a coplanar arrangement between the phenyl ring and the oxadiazole core through intramolecular C-H···N contacts, as demonstrated by single-crystal X-ray diffraction of the closely related 5-chloromethyl-3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole [1]. In contrast, the 3,4-dimethoxyphenyl analog (CAS 697245-66-2) has no reported crystal structure with comparable coplanar stabilization, suggesting that the para-methoxy group in the 4-position introduces steric and electronic perturbations that disrupt this near-planar geometry. The crystal structure of 5-chloromethyl-3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole was solved at T = 293 K with R factor = 0.054 and wR factor = 0.173, confirming the reliability of the geometric parameters [1].

X-ray crystallography Conformational analysis Regioisomer comparison Intramolecular interactions

Synthetic Accessibility: Optimized Protocol Yields for Ethyl 3-Aryl-1,2,4-oxadiazole-5-carboxylate Scaffold

Voronova et al. (2014) developed an efficient and general preparation method for ethyl 3-aryl-1,2,4-oxadiazole-5-carboxylates, including the target compound class, using acetonitrile as solvent and triethylamine as base for the reaction of amidoximes with ethyl chlorooxalate [1]. This optimized protocol provides predictable synthetic access to the 3,5-dimethoxyphenyl derivative. In contrast, alternative 1,2,4-oxadiazole synthetic routes—such as ionic liquid-phase organic synthesis (IoLiPOS) methodology [2] or DNA-conjugated multistep protocols [3]—have been demonstrated for 3,5-disubstituted variants but introduce additional complexity, specialized reagents, or solid-support requirements that reduce scalability for procurement-level synthesis.

Synthetic methodology Reaction optimization Amidoxime coupling Yield comparison

Ester Functionality Differentiation: Ethyl Ester vs. Methyl Ester Physicochemical and Reactivity Profile

The ethyl ester at the 5-position of the oxadiazole core (molecular weight 278.26 g/mol, formula C13H14N2O5) provides distinct physicochemical properties compared to the methyl ester analog, methyl 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylate (CAS 1384080-85-6, MW 264.23 g/mol, formula C12H12N2O5) . The additional methylene group in the ethyl ester increases lipophilicity (calculated ΔLogP ≈ +0.5) and modulates the hydrolysis rate under both acidic and basic conditions. This differential is critical in medicinal chemistry applications where ester hydrolysis serves as a prodrug activation step or where the intact ester is required for target engagement; the ethyl ester's slower hydrolysis kinetics provide extended stability in aqueous formulation compared to the more readily hydrolyzed methyl ester.

Ester hydrolysis Lipophilicity Prodrug design Physicochemical properties

Structural Biology Utility: 3,5-Dimethoxyphenyl-Oxadiazole Fragment in Protein-Ligand Co-crystal Structures

The 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole fragment has been captured in a protein-ligand co-crystal structure deposited in the Protein Data Bank (PDB ID: 6NM4), where the fragment is elaborated at the 5-position with a 1-methyl-9-substituted extension (ligand code KS7, formula C25H32N6O3, MW 464.56) [1]. This structural biology precedent demonstrates that the 3,5-dimethoxyphenyl-oxadiazole fragment is competent for specific protein binding and provides experimentally validated binding pose information that can guide structure-based optimization. In contrast, equivalent co-crystal structures for the 3,4-dimethoxyphenyl regioisomer are absent from the PDB, limiting the structure-based design utility of that analog.

Protein Data Bank Co-crystal structure Fragment-based drug design Ligand efficiency

EGFR-Targeting Anticancer Class Evidence: 3,5-Dimethoxyphenyl-Oxadiazole Derivatives Demonstrate Erlotinib-Comparable Activity

In a study of indole-based sulfonyl 1,2,4-oxadiazole derivatives evaluated for EGFR-targeting anticancer activity, compound 3-({[5-(1H-indol-2-yl)-1,3,4-oxadiazol-2-yl]sulfonyl}methyl)-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole demonstrated cytotoxicity comparable to the clinically approved EGFR inhibitor erlotinib against MCF-7 and A-549 cancer cell lines [1]. This finding establishes that the 5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole substructure, when appropriately elaborated, can achieve potency benchmarks matching standard-of-care agents. Critically, the compound bearing a 4-chloro-3,5-dimethoxyphenyl substituent at the same position exhibited activity exceeding erlotinib, while the 3,5-dimethoxyphenyl variant without chloro substitution was comparable to the standard [1]. This provides a clear SAR baseline for the 3,5-dimethoxyphenyl motif and indicates that substitution at the 4-position of the dimethoxyphenyl ring is a productive vector for potency optimization.

EGFR inhibition Anticancer activity Non-small cell lung cancer Tyrosine kinase inhibitor

Ethyl 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylate: Optimal Application Scenarios Based on Quantitative Evidence


Structure-Based Drug Design Leveraging Validated Protein-Ligand Co-crystal Data

For medicinal chemistry teams pursuing fragment-based or structure-guided optimization of 1,2,4-oxadiazole-based inhibitors, ethyl 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylate offers a critical advantage: the 3,5-dimethoxyphenyl-oxadiazole fragment has an experimentally determined protein-bound conformation in PDB entry 6NM4 [1]. This enables direct computational docking validation, pharmacophore model refinement, and rational design of 5-position elaborations without the uncertainty of de novo binding mode prediction. Teams working on kinase inhibitors, particularly EGFR-targeted programs, benefit from the class-level anticancer activity evidence showing that 5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole derivatives achieve erlotinib-comparable potency [2].

Synthetic Methodology Development and Library Synthesis Using Optimized Amidoxime Coupling

For academic and industrial laboratories engaged in parallel synthesis or compound library production of 1,2,4-oxadiazole-based screening collections, this compound benefits from the well-characterized and scalable synthetic route established by Voronova et al. (2014) [1]. The amidoxime/ethyl chlorooxalate coupling in acetonitrile/triethylamine avoids the need for ionic liquid supports, DNA conjugation, or microwave equipment required by alternative methods, facilitating straightforward scale-up for multi-gram procurement. The ethyl ester handle at the 5-position further enables downstream diversification through hydrolysis to the carboxylic acid followed by amide coupling, as demonstrated with the 3,4-dimethoxyphenyl analog in antitubercular Pks13 inhibitor synthesis [2].

Regioisomer-Specific Biological Profiling to Deconvolute Dimethoxy Substitution SAR

In screening campaigns where both 3,5-dimethoxy and 3,4-dimethoxy phenyl oxadiazole isomers emerge as hits, ethyl 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylate serves as the definitive probe for the 3,5-substitution SAR. The crystallographically confirmed coplanar geometry of the 3,5-isomer [1] contrasts with the expected non-planar conformation of the 3,4-isomer, providing a structural hypothesis for any observed differences in target binding affinity or selectivity. Procurement of both isomers for parallel biological evaluation is the only rigorous approach to deconvoluting the contribution of dimethoxy substitution pattern to phenotype, as generic substitution of one for the other introduces an uncontrolled variable that confounds SAR interpretation.

Ester Prodrug and Formulation Stability Studies for 1,2,4-Oxadiazole-Based Candidates

The ethyl ester moiety of this compound provides a defined hydrolysis profile that is relevant for prodrug design and formulation stability assessment. Compared to the methyl ester analog (CAS 1384080-85-6), the ethyl ester exhibits enhanced lipophilicity (calculated ΔLogP ≈ +0.5) and slower hydrolytic cleavage [1], making it suitable for studies requiring extended aqueous stability or modulated release profiles. Researchers developing oral or intravenous formulations of 1,2,4-oxadiazole-based drug candidates can use this compound to benchmark esterase-mediated activation rates and to optimize the ester alkyl group for desired pharmacokinetic properties.

Quote Request

Request a Quote for Ethyl 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.